molecular formula C18H18Cl2N6OS B606985 N-[1-amino-3-(2,4-dichlorophenyl)propan-2-yl]-2-[2-(methylamino)pyrimidin-4-yl]-1,3-thiazole-5-carboxamide CAS No. 1261080-40-3

N-[1-amino-3-(2,4-dichlorophenyl)propan-2-yl]-2-[2-(methylamino)pyrimidin-4-yl]-1,3-thiazole-5-carboxamide

Cat. No. B606985
M. Wt: 437.35
InChI Key: PFYLLYYLCPZDMP-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DC-120 is an ATP competitive AKT kinase inhibitor that suppressed proliferation and induced apoptosis in liver cancer cells both in vitro and in vivo. DC120 blocked the phosphorylation of downstream molecules in the AKT signal pathway in dose- and time-dependent manners both in vitro and in vivo. DC120 inhibits AKT activity in vitro with an EC(50) of 153 nM. DC120 at 20 mg/kg/day inhibited the CNE2 xenograft tumor growth with a treated group/control group ratio of 38.1%, accompanied by increasing terminal deoxynucleotidyl transferasedUTP nick-end labeling-positive cells in the tumor sample.

Scientific Research Applications

Synthesis and Biological Activity

The compound has been utilized in the synthesis of novel organic compounds with potential biological activities. Khalifa et al. (2015) synthesized a series of novel heterocyclic aryl monoazo organic compounds, including derivatives related to the specified compound, which exhibited significant antioxidant, antitumor, and antimicrobial activities. These synthesized compounds were applied for dyeing polyester fabrics, suggesting their potential in sterile and biologically active fabric applications (Khalifa et al., 2015).

Hypoglycemic Agents

Song et al. (2011) evaluated a series of novel N-(pyrimidin-4-yl)thiazol-2-amine derivatives as glucokinase activators, with a focus on dual-action hypoglycemic agents. One of the compounds in this series demonstrated significant efficacy in reducing glucose levels in mice, indicating potential applications in diabetes management (Song et al., 2011).

Tandem Transformations in Thienopyrimidine Synthesis

Pokhodylo et al. (2010) studied novel transformations of amino and carbonyl/nitrile groups in Gewald thiophenes for thienopyrimidine synthesis. Their research contributes to the understanding of chemical reactions and synthesis techniques that are crucial in developing new compounds with potential pharmaceutical applications (Pokhodylo et al., 2010).

Antitumor Drugs

Liu et al. (2011) designed novel 2-amino-thiazole-5-carboxylic acid phenylamide derivatives based on the structure of dasatinib, aiming to develop potent and selective antitumor drugs. This research highlights the therapeutic potential of such derivatives in cancer treatment (Liu et al., 2011).

Antibiotic and Antibacterial Drugs

Ahmed (2007) synthesized 3-amino-4-cyano-N-phenylaminothiophene-2-carboxamide, related to the specified compound, and evaluated its use as antibiotics against various bacteria. This signifies the compound's role in the development of new antimicrobial agents (Ahmed, 2007).

properties

CAS RN

1261080-40-3

Product Name

N-[1-amino-3-(2,4-dichlorophenyl)propan-2-yl]-2-[2-(methylamino)pyrimidin-4-yl]-1,3-thiazole-5-carboxamide

Molecular Formula

C18H18Cl2N6OS

Molecular Weight

437.35

IUPAC Name

(S)-N-(1-amino-3-(2,4-dichlorophenyl)propan-2-yl)-2-(2-(methylamino)pyrimidin-4-yl)thiazole-5-carboxamide

InChI

InChI=1S/C18H18Cl2N6OS/c1-22-18-23-5-4-14(26-18)17-24-9-15(28-17)16(27)25-12(8-21)6-10-2-3-11(19)7-13(10)20/h2-5,7,9,12H,6,8,21H2,1H3,(H,25,27)(H,22,23,26)/t12-/m0/s1

InChI Key

PFYLLYYLCPZDMP-LBPRGKRZSA-N

SMILES

O=C(C1=CN=C(C2=NC(NC)=NC=C2)S1)N[C@@H](CC3=CC=C(Cl)C=C3Cl)CN

Appearance

white solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

DC120;  DC 120;  DC120.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[1-amino-3-(2,4-dichlorophenyl)propan-2-yl]-2-[2-(methylamino)pyrimidin-4-yl]-1,3-thiazole-5-carboxamide
Reactant of Route 2
N-[1-amino-3-(2,4-dichlorophenyl)propan-2-yl]-2-[2-(methylamino)pyrimidin-4-yl]-1,3-thiazole-5-carboxamide
Reactant of Route 3
N-[1-amino-3-(2,4-dichlorophenyl)propan-2-yl]-2-[2-(methylamino)pyrimidin-4-yl]-1,3-thiazole-5-carboxamide
Reactant of Route 4
Reactant of Route 4
N-[1-amino-3-(2,4-dichlorophenyl)propan-2-yl]-2-[2-(methylamino)pyrimidin-4-yl]-1,3-thiazole-5-carboxamide
Reactant of Route 5
N-[1-amino-3-(2,4-dichlorophenyl)propan-2-yl]-2-[2-(methylamino)pyrimidin-4-yl]-1,3-thiazole-5-carboxamide
Reactant of Route 6
Reactant of Route 6
N-[1-amino-3-(2,4-dichlorophenyl)propan-2-yl]-2-[2-(methylamino)pyrimidin-4-yl]-1,3-thiazole-5-carboxamide

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